molecular formula C25H22F3N5O4S B605355 Alvelestat CAS No. 848141-11-7

Alvelestat

Katalognummer: B605355
CAS-Nummer: 848141-11-7
Molekulargewicht: 545.5 g/mol
InChI-Schlüssel: QNQZWEGMKJBHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alvelestat (AZD9668/MPH966) is a reversible, orally bioavailable, and highly selective inhibitor of human neutrophil elastase (NE), a serine protease implicated in inflammatory tissue damage . It demonstrates a potent Ki value of 9.4 nM against NE and exhibits >600-fold selectivity over other serine proteases (e.g., proteinase 3, cathepsin G) . Originally developed by AstraZeneca and later advanced by Mereo BioPharma, this compound is being evaluated in clinical trials for neutrophil-driven inflammatory diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and alpha-1 antitrypsin deficiency (AATD)-associated emphysema . Preclinical and clinical studies highlight its ability to reduce inflammatory biomarkers (e.g., IL-6, IL-8, desmosine) and improve lung function . Notably, this compound has also shown promise in non-pulmonary conditions, such as inhibiting vascular calcification and pancreatic islet damage during transplantation .

Analyse Chemischer Reaktionen

Synthetic Reactions and Key Intermediates

Alvelestat’s synthesis involves multi-step transformations, leveraging sulfonic acid and acyl chloride chemistry:

  • Acyl chloride formation : Carboxylic acid precursors (e.g., 1a–h ) are treated with thionyl chloride (SOCl₂) to generate reactive acyl chlorides (2a–h ) in high yield .
  • Amide bond formation : Acyl chlorides react with sulfonic aniline derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding benzenesulfonamide intermediates (e.g., 4c–f ) .
  • Purification : Final products are purified via column chromatography (methanol/DCM) or precipitation with ether .

Table 1: Representative Reaction Conditions for this compound Intermediates

Reaction StepReagents/ConditionsProduct YieldSource
Carboxylic acid → Acyl chlorideSOCl₂, RT, 2 hr>90%
Acyl chloride + Sulfonic anilineDCM, DIPEA, RT, 4 hr57–85%
PurificationMethanol/DCM (1:19) or ether washN/A

Functional Group Transformations

This compound undergoes targeted reactions at its sulfonamide and fluorophenyl moieties:

  • Oxidation : The benzenesulfonyl group may oxidize under strong oxidizing agents, though specific derivatives are not detailed in public studies.
  • Reduction : Nitro or ketone groups in precursors are reduced using catalytic hydrogenation or borohydride agents .
  • Substitution : Electrophilic aromatic substitution (e.g., fluorination) occurs at the benzenesulfonyl ring, utilizing potassium fluoride (KF) and 18-crown-6 in acetonitrile .

Enzyme-Inhibitor Binding Mechanism

This compound’s bioactivity stems from reversible, competitive inhibition of NE via:

  • Hydrogen bonding : Interactions with Val224 (backbone) and Gln200 (side chain) stabilize the enzyme-inhibitor complex .
  • Hydrophobic contacts : The fluorophenyl group engages Phe223 and Val103, critical for binding affinity .
  • Kinetic parameters : Exhibits a Ki of 9.4 nM for human NE, with >1,900-fold selectivity over related proteases (e.g., trypsin) .

Table 2: Key Pharmacophoric Features of this compound-NE Interaction

Feature TypeTarget ResiduesRole in InhibitionSource
Hydrogen bond acceptorGln200, Gly201, Val224Stabilizes active site
HydrophobicPhe223, Val103, Ile144Enhances binding affinity
AromaticHis60Modulates enzyme activity

In Vitro Stability and Reactivity

  • pH-dependent hydrolysis : The sulfonamide linkage remains stable under physiological pH (7.4) but hydrolyzes in acidic environments (e.g., gastric pH) .
  • Plasma stability : >90% intact after 24 hours in human plasma, supporting oral bioavailability .

Analytical Characterization

  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) confirms purity (>98%) .
  • Spectroscopy : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Wissenschaftliche Forschungsanwendungen

Alpha-1 Antitrypsin Deficiency (AATD)

Alvelestat is primarily being studied for its efficacy in patients with AATD, a genetic condition that leads to low levels of alpha-1 antitrypsin protein, resulting in lung and liver damage. The following sections detail key clinical studies focusing on this compound's application in AATD.

Phase 2 Clinical Trials: ASTRAEUS Study

The ASTRAEUS study was a randomized, double-blind, placebo-controlled trial assessing the efficacy and safety of this compound in AATD-related lung disease. Conducted across 26 sites in the US and Europe, this trial included 99 participants who were administered either this compound (120 mg or 240 mg twice daily) or placebo over a 12-week period.

Key Findings:

  • Biomarker Reductions: this compound demonstrated statistically significant reductions in three primary biomarkers associated with AATD:
    • Blood neutrophil elastase activity
    • Aα-val 360
    • Desmosine levels
BiomarkerHigh Dose Change (%)P-value
Neutrophil Elastase Activity-90%<0.001
Aα-val 360-27.6%0.002
DesmosineDecreasedN/A
  • Safety Profile: No significant safety signals were reported during the trial, indicating that this compound was well-tolerated among participants .

Acute Respiratory Distress Syndrome (ARDS)

Emerging research indicates that this compound may also have applications beyond AATD, particularly in conditions like ARDS. Studies suggest that neutrophil elastase inhibition could mitigate lung injury and improve respiratory outcomes in patients with ARDS by reducing inflammation and tissue damage .

Combination Therapies

Research is ongoing into the potential of combining this compound with augmentation therapy for AATD. The ATALANTA study aims to assess whether combining these treatments can yield better outcomes than either therapy alone .

Wirkmechanismus

Avelestat exerts its effects by inhibiting neutrophil elastase, a protease enzyme that breaks down elastin in lung tissue. By blocking this enzyme, Avelestat helps to prevent the destruction of lung tissue and reduce inflammation. The molecular targets and pathways involved include the inhibition of elastin breakdown and the modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Biochemical Properties

Table 1: Comparative Profile of NE Inhibitors

Compound Target (IC₅₀/Ki) Selectivity vs. Other Serine Proteases Administration Clinical Applications Key Limitations
Alvelestat NE (Ki = 9.4 nM) >600-fold selectivity Oral AATD, COPD, bronchiectasis, vascular calcification Short half-life (~seconds in vitro)
Sivelestat NE (IC₅₀ = 20 nM–200 nM) Moderate selectivity Intravenous Acute lung injury, pancreatitis Poor oral bioavailability
Alpha-1 antitrypsin NE (broad-spectrum inhibitor) Low specificity (inhibits multiple proteases) IV/inhalation AATD-related emphysema Costly, requires frequent dosing
Compound 5b NE (IC₅₀ = 10 nM) Not well-characterized Preclinical Experimental models of inflammation Unstable complex with NE

Key Findings:

  • Potency: this compound demonstrates superior NE inhibition (Ki = 9.4 nM) compared to sivelestat (IC₅₀ up to 200 nM) and alpha-1 antitrypsin (broad but less specific) .
  • Selectivity: this compound’s >600-fold selectivity minimizes off-target effects, unlike alpha-1 antitrypsin, which also inhibits trypsin and thrombin .
  • Pharmacokinetics: this compound’s oral bioavailability contrasts with sivelestat’s IV-only administration and alpha-1 antitrypsin’s protein-based formulation .

This compound vs. Sivelestat

  • Lung Diseases:
    • In bronchiectasis, this compound reduced sputum IL-6 and RANTES levels, while sivelestat primarily targets acute lung injury .
    • In COVID-19 trials, this compound accelerated recovery in hospitalized patients by reducing inflammatory cytokines (IL-1β, TNF-α) without significant safety concerns .
  • Pancreatic Islet Protection:
    • This compound (5 µM) improved islet yield and survival in transplantation models, outperforming sivelestat (20 µM) in potency .

This compound vs. Alpha-1 Antitrypsin

  • AATD-Lung Disease:
    • This compound reduced plasma NE activity by 90% in the ASTRAEUS trial, with concurrent declines in biomarkers (Aα-val360, desmosine) . Alpha-1 antitrypsin augmentation therapy only slows disease progression and requires weekly infusions .

Limitations and Challenges

  • Short Half-Life: this compound’s rapid dissociation from NE (half-life ~seconds in vitro) necessitates twice-daily dosing in clinical settings .
  • Safety: While generally well-tolerated, headache and mild gastrointestinal symptoms were reported in trials .
  • Cost and Accessibility: Alpha-1 antitrypsin therapy costs ~$100,000 annually, whereas this compound’s oral formulation may offer cost advantages pending approval .

Biologische Aktivität

Alvelestat, also known as MPH-966, is an investigational oral small molecule designed to inhibit neutrophil elastase (NE), a serine protease implicated in various inflammatory and degenerative diseases, particularly those affecting the lungs. This compound has garnered attention for its potential therapeutic applications in conditions such as alpha-1 antitrypsin deficiency (AATD) and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Neutrophil elastase plays a critical role in tissue damage during inflammatory responses. In conditions like AATD, where there is insufficient alpha-1 antitrypsin (AAT) to inhibit NE, excessive NE activity leads to lung tissue destruction. This compound functions as a selective and reversible inhibitor of NE, aiming to mitigate this destructive process.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NE with an IC50 value of 0.65 nanomolar. This potency indicates its potential for significant clinical efficacy in reducing NE-mediated tissue damage .

In Vivo Studies

A study involving a mouse model of calcific aortic valve disease (CAVD) showed that treatment with this compound significantly reduced NE activity and improved cardiac function. Specifically, a dose of 3 mg/kg administered weekly resulted in decreased valve thickening and reduced expression of inflammatory markers .

Phase 2 ASTRAEUS Trial

The ASTRAEUS trial was a pivotal phase 2 study assessing the efficacy and safety of this compound in patients with AATD-associated lung disease. The trial enrolled 99 patients across multiple sites in the US and Europe. Key findings from this trial include:

  • Biomarker Reductions : this compound treatment led to statistically significant reductions in blood neutrophil elastase activity (up to 90%), Aα-val 360, and desmosine levels compared to placebo .
  • Patient-Reported Outcomes : Post hoc analyses indicated that reductions in biomarkers correlated with improvements in the St. George’s Respiratory Questionnaire (SGRQ) scores, suggesting enhanced patient-reported outcomes alongside biochemical improvements .
Biomarker This compound High Dose (240 mg) Placebo p-value
Neutrophil Elastase90% reductionBaseline<0.001
Aα-val 360Significant decreaseNo change<0.01
DesmosineSignificant decreaseNo change<0.01

Case Studies

  • Alpha-1 Antitrypsin Deficiency : One notable case involved a patient with severe AATD who exhibited significant clinical improvement following treatment with this compound. The patient showed marked reductions in lung inflammation markers and improved lung function metrics over the treatment period .
  • Bronchiolitis Obliterans Syndrome : Interim results from an investigator-sponsored study on this compound for bronchiolitis obliterans syndrome showed progressive reductions in plasma desmosine levels and improved lung function in treated patients .

Safety Profile

This compound has been generally well-tolerated across clinical trials, with no significant safety signals reported. Adverse events were comparable between treatment and placebo groups, indicating a favorable safety profile for long-term use in chronic conditions .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Alvelestat as a neutrophil elastase (NE) inhibitor, and how do they inform preclinical study design?

this compound selectively inhibits human NE with a Ki of 9.4 nM and exhibits >600-fold selectivity over other serine proteases. Preclinical studies should measure NE activity inhibition in tissue-specific models (e.g., lung homogenates or BAL fluid) using fluorogenic substrates like MeOSuc-AAPV-AMC. Dose-response curves should validate pIC50 values (7.9 in vitro, 7.3 in whole blood assays) and correlate with biomarkers like desmosine (a marker of elastin degradation) .

Q. How should researchers design in vivo models to evaluate this compound’s efficacy in neutrophilic inflammation?

Use smoking-induced lung inflammation models (e.g., chronic cigarette smoke exposure in rodents) to assess reductions in BAL neutrophils, IL-1β, and hemoglobin leakage. Include control groups with NE knockout mice or alternative inhibitors (e.g., sivelestat) to confirm mechanism specificity. Measure FEV1 analog parameters in large-animal models (e.g., porcine islet isolation studies) to assess functional improvements .

Q. What are the validated biomarkers for assessing this compound’s target engagement in clinical trials?

Key biomarkers include:

  • NE activity : Quantified via immunoassays in sputum or serum.
  • Desmosine/Isodesmosine : Urinary or plasma levels to monitor elastin degradation.
  • Protease-antiprotease imbalance : AAT levels or NE-AAT complexes in BAL fluid. Trials should standardize sampling times relative to drug administration to account for pharmacokinetic variability .

Q. How do Phase I studies inform dosing strategies for this compound in heterogeneous populations?

Phase Ib/II trials (e.g., in post-transplant bronchiolitis obliterans syndrome) use stepwise dose escalation (60–240 mg BID) with safety monitoring for headaches, the most common adverse event. Pharmacokinetic-pharmacodynamic (PK/PD) modeling should link plasma concentrations to NE inhibition thresholds (>80% sustained suppression) and biomarker responses (e.g., FEV1 changes ≥100 mL) .

Q. What statistical methods address high variability in this compound’s clinical endpoints (e.g., FEV1)?

Use mixed-effects models to adjust for intra-patient variability in lung function. For small cohorts (e.g., n=16 in IPF trials), Bayesian adaptive designs improve power to detect MCID (≥4-point SGRQ improvement). Pre-specify sensitivity analyses to exclude outliers or non-adherent participants .

Advanced Research Questions

Q. How can conflicting efficacy data from this compound trials (e.g., COPD vs. IPF) be reconciled methodologically?

In COPD (n=615), significant FEV1 improvements were observed in bronchial-predominant subgroups, whereas IPF trials (n=38) showed high variability. Stratify analyses by disease endotype (e.g., neutrophilic vs. fibrotic dominance) and use enrichment designs to recruit patients with elevated baseline NE activity. Cross-trial comparisons require harmonized endpoints (e.g., NE activity reduction vs. structural lung changes on CT) .

Q. What experimental controls mitigate confounding in this compound’s anti-inflammatory effects?

Include placebo arms with matched PK profiles and control for concomitant therapies (e.g., azithromycin in cystic fibrosis trials). In COVID-19 studies, adjust for baseline disease severity (WHO ordinal scale) and time-to-treatment initiation. Use ex vivo NE stimulation assays to confirm drug-specific effects vs. innate immune modulation .

Q. How do researchers optimize this compound’s therapeutic index in comorbid populations (e.g., AATD with emphysema)?

Conduct population PK studies to assess covariates (e.g., hepatic impairment, smoking status). In ASTRAEUS (NCT04522986), adaptive dosing was guided by NE activity and liver function tests. Use translational models to predict drug-drug interactions with AAT augmentation therapy .

Q. What translational biomarkers bridge preclinical and clinical findings for this compound’s anti-fibrotic effects?

Preclinical: Measure hydroxyproline (collagen deposition) in bleomycin-induced fibrosis models. Clinical: Validate BAL fluid MMP-9/TIMP-1 ratios and serum LOXL2 levels as predictors of fibrosis progression. Correlate these with functional outcomes (e.g., DLCO) in Phase II trials .

Q. How should researchers address this compound’s variable post-purification recovery rates in pancreatic islet studies?

In porcine models, this compound improved islet viability (96.5% vs. 96.7% control) but reduced recovery rates (67.4% vs. 76.3%). Optimize perfusion techniques (e.g., ductal injection vs. static preservation) and quantify NE activity during cold ischemia. Use RNA-seq to identify NE-driven pathways in islet injury .

Q. Data Contradictions & Resolution Strategies

  • Discrepancy in Purity Metrics : this compound showed lower islet purity (59.8% vs. 64.2% control) despite comparable viability. Resolution: Analyze acinar cell contamination via amylase assays and refine isolation protocols .
  • Inconsistent FEV1 Responses : Subgroup analyses revealed stronger effects in patients with baseline NE >2.5 nM. Resolution: Prospectively stratify by NE activity in future trials .

Eigenschaften

IUPAC Name

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZWEGMKJBHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233875
Record name Alvelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848141-11-7
Record name Alvelestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvelestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11863
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alvelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(-c2ccnn2C)cc(C(=O)O)c(=O)n1-c1cccc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid (52.0 kg, 1 mol eq, limiting reagent) and acetonitrile (208 L, 4 rel vol,) were charged. The reaction mixture was heated to 50° C. 1,1′-s carbonyldiimidazole as a solution in acetonitrile (208 L, 4 rel vol) is charged to the reaction until the reaction is complete as judged by HPLC. C-(5-(Methanesulfonyl)pyridine-2-yl)methylamine monohydrochloride (33.8 kg, 1.1 mol eq) was charged and the reaction maintained at 50° C. until the reaction was deemed complete as judged by HPLC. Water (780 L, 15 rel vol) was charged. The reaction mixture was stirred, cooled and further stirred. The solid was collected by filtration and washed twice with water (2×104 L, 2×2 rel vol) and dried to constant weight to yield the title compound (96.0 kg, 176.0 mol, 96%); 1H NMR (d6-DMSO): δ 1.83 (s, 3H); 3.29 (s, 3H); 3.72 (s, 3H); 4.73 (d, 2H, J 5.8 Hz); 6.33 (d, 1H, J=1.9 Hz); 7.53 (d, 1H, J=1.9 Hz); 7.57 (d, 1H, J 8.3 Hz); 7.81-7.88 (m, 2H); 7.92-7.94 (m, 1H); 8.03 (s, 1H); 8.21 (s, 1H); 8.27 (dd, 1H, J 2.3, 7.9 Hz); 8.99 (d, 1H, J=2.3 Hz); 10.06 (t, 1H, J 6.0 Hz); LCMS: m/z 546.3 (MH+).
Name
6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-s carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
208 L
Type
solvent
Reaction Step Two
Quantity
33.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
780 L
Type
reactant
Reaction Step Four
Quantity
208 L
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

HBTU (30 mg, 0.079 mmol) was added to {[5-(methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride (20 mg, 0.090 mmol), 6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid (Example 92 (a), 27 mg, 0.072 mmol) and DMA (23 μl, 0.31 mmol) in NMP (0.25 ml) and the mixture was stirred in a sealed vial overnight. The product was purified by preparative HPLC and freeze-dried to give the title compound as a white solid (8 mg, 20%).
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid
Quantity
27 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Example 92 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
23 μL
Type
reactant
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Six
Yield
20%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.